4-(Methoxy(phenyl)methyl)piperidine hydrochloride
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Overview
Description
4-(Methoxy(phenyl)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 4-(Methoxy(phenyl)methyl)piperidine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent production quality .
Chemical Reactions Analysis
4-(Methoxy(phenyl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Methoxy(phenyl)methyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Methoxy(phenyl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
4-(Methoxy(phenyl)methyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(4-Methylbenzyl)piperidine hydrochloride: This compound has a similar structure but with a methyl group instead of a methoxy group.
4-(4-Phenoxybenzyl)piperidine hydrochloride: This compound has a phenoxy group instead of a methoxy group.
4-(4-Chlorophenyl)piperidine hydrochloride: This compound has a chlorine atom instead of a methoxy group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H20ClNO |
---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
4-[methoxy(phenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13(11-5-3-2-4-6-11)12-7-9-14-10-8-12;/h2-6,12-14H,7-10H2,1H3;1H |
InChI Key |
DOSSSUAMCWZUOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCNCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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